molecular formula C17H21N3O2 B6636607 N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide

N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide

Cat. No. B6636607
M. Wt: 299.37 g/mol
InChI Key: HIAKUSJIRFTFOV-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide, also known as BME-001, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BME-001 belongs to the class of pyridine carboxamide derivatives and has been studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide exerts its pharmacological effects through the inhibition of various signaling pathways involved in inflammation and cancer cell growth. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as downregulate the activity of NF-κB and STAT3 signaling pathways. N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases. N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide has also been shown to improve mitochondrial function and reduce oxidative damage in brain cells, suggesting its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide in lab experiments is its high potency and selectivity towards its target molecules. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide in lab experiments is its limited solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide. One potential avenue is to explore its use as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to investigate its potential use in combination therapy with other anti-cancer drugs to enhance their efficacy. Additionally, the development of novel formulations and delivery systems for N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide could improve its bioavailability and therapeutic potential.

Synthesis Methods

N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide is synthesized through a multi-step process involving the reaction of 4-cyanopyridine with benzylamine, followed by N-methylation and N-alkylation with 2-methoxyethylamine. The final product is obtained through purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide has also been studied for its potential use as a neuroprotective agent in Parkinson's disease.

properties

IUPAC Name

N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20(13-14-6-4-3-5-7-14)17(21)15-8-9-18-16(12-15)19-10-11-22-2/h3-9,12H,10-11,13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAKUSJIRFTFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-methoxyethylamino)-N-methylpyridine-4-carboxamide

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